N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c26-20(21-12-14-1-5-17-18(11-14)28-13-27-17)25-9-7-24(8-10-25)19-6-4-16(22-23-19)15-2-3-15/h1,4-6,11,15H,2-3,7-10,12-13H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZJPAWQGWEHMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
Piperazine Derivatives with Benzodioxole Substituents
- HT-3 (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-ylmethanone): This compound shares the benzodioxolemethyl-piperazine motif but replaces the carboxamide and cyclopropylpyridazine with a sulfone-linked benzo[b]thiophene group. The absence of the carboxamide linker reduces hydrogen-bonding capacity, while the sulfone group may enhance solubility .
- 4-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide :
Structurally analogous, this compound substitutes the cyclopropylpyridazine with a dichlorophenyl group. The electron-withdrawing Cl atoms may increase receptor affinity but reduce metabolic stability compared to the cyclopropylpyridazine in the target compound .
Piperidine vs. Piperazine Core
Heterocyclic Variants
- Compound 4a (Thiadiazole-Benzodioxole) :
Features a thiadiazole ring fused to benzodioxole, lacking the piperazine-carboxamide scaffold. The thiadiazole may enhance acetylcholinesterase inhibition but reduce versatility in target engagement compared to the target compound .
Physicochemical Properties
The cyclopropylpyridazine group balances lipophilicity and solubility, while the dichlorophenyl analogue’s higher logP may limit bioavailability.
Pharmacological Data
Q & A
Basic: What are the common synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide?
Answer:
Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
- Step 1: Preparation of the piperazine core via alkylation or carboxamide coupling (e.g., benzyl piperazine derivatives as in ).
- Step 2: Functionalization of the pyridazine ring with a cyclopropyl group using cyclopropylamine under controlled conditions (analogous to methods in and ).
- Step 3: Purification via column chromatography (e.g., normal-phase silica gel with methanol/ammonium gradients) to achieve >85% purity (as seen in ).
Key considerations: Optimize reaction time, solvent polarity, and stoichiometry to minimize byproducts like unreacted intermediates .
Basic: How is the compound structurally characterized in academic research?
Answer:
Standard characterization includes:
- Spectroscopy: ¹H/¹³C-NMR for proton/carbon assignments (e.g., benzo[d][1,3]dioxole protons at δ ~6.8–7.1 ppm; piperazine carbons at δ ~45–55 ppm) .
- Mass spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peaks within ±0.001 Da accuracy) .
- X-ray crystallography: Single-crystal diffraction to resolve 3D geometry (applied to similar pyrazole-carbohydrazides in and ).
Advanced: What computational methods are used to predict the compound’s interactions with biological targets?
Answer:
- Density Functional Theory (DFT): B3LYP/6-311G** calculations assess electronic properties (e.g., HOMO-LUMO gaps) and solvent effects via IEFPCM models .
- Molecular docking: AutoDock or Schrödinger Suite to simulate binding to receptors (e.g., docking into kinase active sites, with binding affinity scores < -7.0 kcal/mol indicating strong interactions) .
Validation: Compare computational results with experimental assays (e.g., SPR or ITC) to resolve discrepancies .
Advanced: How can researchers address low yields in the final coupling step of the synthesis?
Answer:
Low yields (~30–50%) often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalyst optimization: Use Pd(OAc)₂/Xantphos for Suzuki couplings (improves cross-coupling efficiency) .
- Temperature control: Maintain ≤60°C to prevent decomposition of the cyclopropylpyridazine moiety .
- Solvent screening: Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates ( ).
Advanced: How does the benzo[d][1,3]dioxole moiety influence the compound’s pharmacokinetic properties?
Answer:
- Lipophilicity: The dioxole ring increases logP by ~1.5 units, enhancing membrane permeability (measured via PAMPA assays) .
- Metabolic stability: Resistance to CYP3A4-mediated oxidation due to electron-withdrawing effects of the dioxole oxygen atoms .
Experimental validation: Compare plasma stability profiles with/without the dioxole group using LC-MS/MS .
Advanced: What strategies are recommended for resolving contradictory data in receptor binding assays?
Answer:
Contradictions (e.g., high computational affinity vs. low experimental IC₅₀) may arise from:
- Conformational flexibility: Use MD simulations (100 ns trajectories) to assess dynamic binding modes .
- Buffer interference: Validate assays in multiple buffers (e.g., Tris vs. PBS) to rule out ionic strength effects .
- Orthogonal assays: Combine SPR (for kinetics) with fluorescence polarization (for equilibrium binding) .
Advanced: How can crystallography data inform SAR studies for this compound?
Answer:
- Hydrogen bonding: X-ray structures reveal critical interactions (e.g., piperazine NH with Asp189 in thrombin) .
- Torsion angles: Pyridazine-cyclopropyl dihedral angles >30° correlate with reduced steric clashes in docking .
Application: Design analogs with substituted cyclopropyl groups (e.g., fluorocyclopropane) to modulate binding .
Advanced: What in vitro models are suitable for evaluating the compound’s neuropharmacological potential?
Answer:
- Neuronal cell lines: SH-SY5Y or PC12 cells for cytotoxicity (MTT assay) and neurite outgrowth studies .
- Receptor profiling: Radioligand displacement assays (e.g., ³H-spiperone for dopamine D2/D3 receptors) .
Data interpretation: IC₅₀ values < 100 nM suggest therapeutic relevance; validate with patch-clamp electrophysiology .
Advanced: How to optimize storage conditions to prevent hydrolysis of the carboxamide group?
Answer:
- Temperature: Store at -20°C in anhydrous DMSO or ethanol (prevents water-mediated degradation) .
- Lyophilization: Freeze-dry the compound with trehalose (5% w/v) as a cryoprotectant .
Stability testing: Monitor via HPLC (degradation peaks >5% indicate instability) .
Advanced: What are the challenges in scaling up the synthesis for preclinical studies?
Answer:
- Purification bottlenecks: Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) .
- Cyclopropane handling: Use flow chemistry to safely manage high-pressure conditions for cyclopropylamine reactions .
- Yield consistency: Implement PAT (Process Analytical Technology) tools for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
